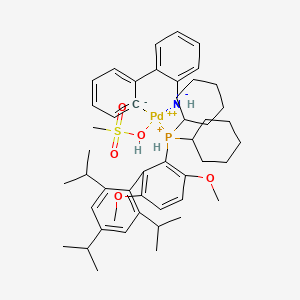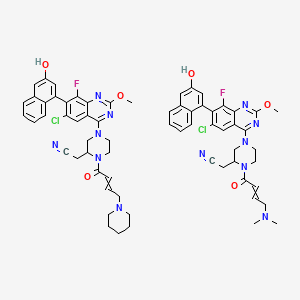
Hafnium nitride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hafnium nitride is a compound formed by the combination of hafnium and nitrogen. It is known for its exceptional properties, including high temperature resistance, corrosion resistance, abrasion resistance, and thermal shock resistance. This compound is primarily used in high-temperature applications, oxidation resistance, and in the aerospace and aviation industries .
Preparation Methods
Hafnium nitride can be synthesized through various methods. One common method involves the reaction of hafnium metal with nitrogen gas at high temperatures. This process typically requires temperatures above 1000°C. Another method involves the use of high-power impulse magnetron sputtering (HiPIMS) to deposit this compound films on substrates . Industrial production methods often involve the use of chemical vapor deposition (CVD) or physical vapor deposition (PVD) techniques to produce thin films of this compound .
Chemical Reactions Analysis
Hafnium nitride undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. In oxidation reactions, this compound reacts with oxygen to form hafnium oxide. This reaction typically occurs at high temperatures. In reduction reactions, this compound can be reduced to hafnium metal using reducing agents such as hydrogen gas. Substitution reactions involve the replacement of nitrogen atoms in this compound with other elements, such as carbon or boron . The major products formed from these reactions include hafnium oxide, hafnium carbide, and hafnium boride.
Scientific Research Applications
Hafnium nitride has a wide range of scientific research applications. In chemistry, it is used as a catalyst for various reactions, including the polymerization of nitrogen at high temperatures . In biology and medicine, this compound is used in the development of biomedical devices due to its biocompatibility and stability . In industry, this compound is used in the production of wear-resistant coatings, solar applications, and as a material for high-temperature and high-stress environments .
Mechanism of Action
The mechanism of action of hafnium nitride involves its ability to form strong bonds with other elements, such as oxygen and carbon. This allows it to maintain its stability and resistance to high temperatures and corrosion. The molecular targets and pathways involved in its mechanism of action include the formation of hafnium-oxygen and hafnium-carbon bonds, which contribute to its exceptional properties .
Comparison with Similar Compounds
Hafnium nitride is often compared with other similar compounds, such as zirconium nitride, titanium nitride, and hafnium carbide. These compounds share similar properties, including high temperature resistance and hardness. this compound is unique in its combination of high thermal stability, low electrical resistivity, and excellent corrosion resistance . This makes it particularly suitable for applications in extreme environments.
Similar Compounds::- Zirconium nitride
- Titanium nitride
- Hafnium carbide
- Hafnium boride
This compound stands out due to its unique combination of properties, making it a valuable material for various scientific and industrial applications.
Properties
CAS No. |
25817-87-2 |
|---|---|
Molecular Formula |
C65H64Cl2F2N12O6 |
Molecular Weight |
1218.2 g/mol |
IUPAC Name |
2-[4-[6-chloro-8-fluoro-7-(3-hydroxynaphthalen-1-yl)-2-methoxyquinazolin-4-yl]-1-[4-(dimethylamino)but-2-enoyl]piperazin-2-yl]acetonitrile;2-[4-[6-chloro-8-fluoro-7-(3-hydroxynaphthalen-1-yl)-2-methoxyquinazolin-4-yl]-1-(4-piperidin-1-ylbut-2-enoyl)piperazin-2-yl]acetonitrile |
InChI |
InChI=1S/C34H34ClFN6O3.C31H30ClFN6O3/c1-45-34-38-32-27(20-28(35)30(31(32)36)26-19-24(43)18-22-8-3-4-9-25(22)26)33(39-34)41-16-17-42(23(21-41)11-12-37)29(44)10-7-15-40-13-5-2-6-14-40;1-37(2)12-6-9-26(41)39-14-13-38(18-20(39)10-11-34)30-24-17-25(32)27(28(33)29(24)35-31(36-30)42-3)23-16-21(40)15-19-7-4-5-8-22(19)23/h3-4,7-10,18-20,23,43H,2,5-6,11,13-17,21H2,1H3;4-9,15-17,20,40H,10,12-14,18H2,1-3H3 |
InChI Key |
UHBNYCJTNLWVPM-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC=CC(=O)N1CCN(CC1CC#N)C2=NC(=NC3=C(C(=C(C=C32)Cl)C4=CC(=CC5=CC=CC=C54)O)F)OC.COC1=NC2=C(C(=C(C=C2C(=N1)N3CCN(C(C3)CC#N)C(=O)C=CCN4CCCCC4)Cl)C5=CC(=CC6=CC=CC=C65)O)F |
physical_description |
Solid (disc); [Alfa Aesar MSDS] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


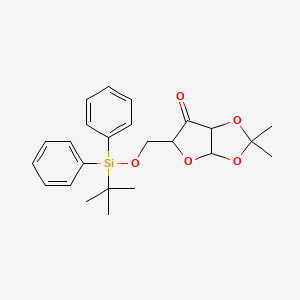
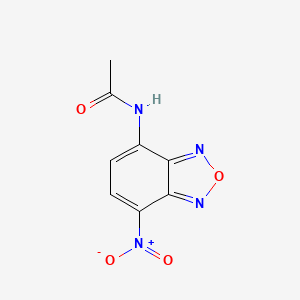
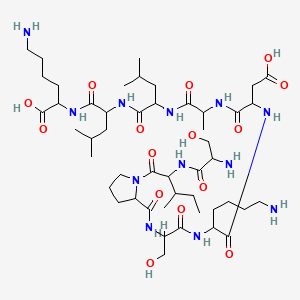

![4-[(2-Fluorophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride](/img/structure/B13386732.png)

![1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-[[2-(4-propan-2-yloxyphenyl)-[1]benzofuro[3,2-d]pyrimidin-4-yl]oxy]pyrrolidine-2-carboxylic acid](/img/structure/B13386744.png)
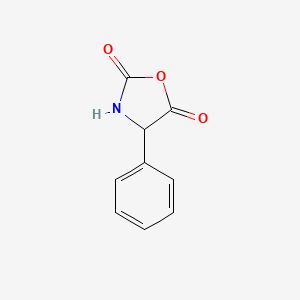
![1-(4-Amino-5H-pyrrolo[3,2-d]pyrimidin-7-ylmethyl)-4-methylsulfanylmethyl-pyrrolidin-3-ol](/img/structure/B13386760.png)
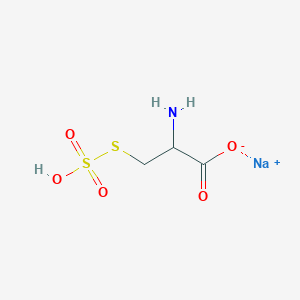
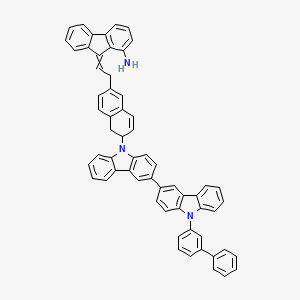
![4-[[4-[[(2-Phenylcyclopropyl)amino]methyl]piperidin-1-yl]methyl]benzoic acid](/img/structure/B13386765.png)
![17-Hydroxy-6-(2-hydroxypropan-2-yl)-2,9,11,14,19,19-hexamethyl-5-oxapentacyclo[12.8.0.02,11.04,10.015,20]docosa-16,20-diene-8,13,18-trione](/img/structure/B13386780.png)
